molecular formula C12H15BrClNO2 B582535 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine CAS No. 1255574-55-0

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Cat. No. B582535
CAS RN: 1255574-55-0
M. Wt: 320.611
InChI Key: QPTYRKYUGKVPKH-UHFFFAOYSA-N
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Description

“4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine” is a chemical compound with the CAS Number: 1255574-55-0 . It has a molecular weight of 320.61 . The IUPAC name for this compound is 4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C12H15BrClNO2 . It has a molecular weight of 320.61 .

Scientific Research Applications

  • Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate

    • Involves the enamination of p-chloropropiophenone to form 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine, which is a part of the synthesis pathway of rimonabant, an antiobesity agent (Hao Zhi-hui, 2007).
  • Nucleophilic Substitution Reaction Studies

    • Research on the reaction of 2-bromo-5-nitrothiophene with morpholine to understand aromatic nucleophilic substitution reactions in various solvent compositions, highlighting the importance of solvent polarity and solvation effects in reaction kinetics (Ali Reza Harifi‐Mood & Ali Mousavi-Tekmedash, 2013).
  • Tellurium-Containing Morpholine Derivatives

    • Synthesis of tellurated morpholine derivatives like N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, and their complexation with palladium(II) and mercury(II), indicating the potential of morpholine derivatives in organometallic chemistry (A. Singh et al., 2000).
  • Antibacterial and Antimicrobial Activities

    • Synthesis of morpholine derivatives showing significant antibacterial properties. This includes studies on 4-(2-aminoethyl)morpholine derivatives and their reactions with different arylsulfonyl chlorides, highlighting the broad spectrum of biological activities offered by the sulfamoyl group (Aziz‐ur‐Rehman et al., 2016).
  • Morpholine Derivatives for Novel Synthesis

    • Use of morpholine in novel synthetic pathways such as the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showing the versatility of morpholine in organic synthesis (M. D’hooghe et al., 2006).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYRKYUGKVPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682149
Record name 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255574-55-0
Record name 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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